molecular formula C15H13F3N2O2 B3018719 N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 477852-39-4

N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No.: B3018719
CAS No.: 477852-39-4
M. Wt: 310.276
InChI Key: LCBGXZIGIQDOAB-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C15H13F3N2O2 and its molecular weight is 310.276. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Chemistry and Anion Binding

  • Supramolecular Capsules Derived from Calixpyrrole Scaffolds: This review discusses the self-assembly of supramolecular capsules derived from calixpyrrole components, highlighting the structural and functional versatility of these compounds in creating nanosized structures with potential for a variety of applications, including anion binding and sensing. The unique conformational and binding properties of these systems, as compared to traditional calixarenes, make them intriguing for further exploration in supramolecular chemistry and potential biomedical applications (Ballester, 2011).

Synthetic Organic Chemistry

  • Synthetic Organic Chemistry Based on N-Ar Axis: This review encompasses studies on the N-Ar axis in synthetic organic chemistry, focusing on the development of chemoselective N-acylation reagents and exploring the potential of N-confused calix[4]pyrroles (NCCPs) for the synthesis of compounds with CNS activity. The versatility of these structures in creating novel organic compounds with potential applications in various fields, including drug development and materials science, is highlighted (Kondo & Murakami, 2001).

Environmental Impact and Degradation

  • Microbial Degradation of Polyfluoroalkyl Chemicals: This review examines the environmental biodegradability of polyfluoroalkyl chemicals, focusing on their transformation into perfluoroalkyl acids (PFAAs) such as PFOA and PFOS. The study emphasizes the role of microbial degradation in mitigating the environmental persistence of these compounds, shedding light on potential pathways for reducing their long-term ecological impact (Liu & Avendaño, 2013).

Applications in Alternative Fuels

  • Applicability of Dimethyl Ether (DME) in Compression Ignition Engines: This article reviews the properties of dimethyl ether (DME) as an alternative fuel for compression ignition engines, highlighting its environmental benefits, such as lower emissions of NOx, HC, CO, and particularly PM, due to its chemical structure. The review also discusses the challenges and technological modifications required for its use in automotive vehicles, underlining DME's potential as a cleaner fuel option (Park & Lee, 2014).

Mechanism of Action

The mechanism of action of pyrrole derivatives is diverse and depends on the specific compound . For instance, some marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Future Directions

Pyrrole and its derivatives are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Properties

IUPAC Name

N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-20(2)14(22)12-7-9(8-19-12)13(21)10-5-3-4-6-11(10)15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBGXZIGIQDOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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